molecular formula C10H15N3O B2735777 1-(3-Aminopyridin-2-yl)piperidin-4-ol CAS No. 954570-04-8

1-(3-Aminopyridin-2-yl)piperidin-4-ol

Cat. No. B2735777
CAS RN: 954570-04-8
M. Wt: 193.25
InChI Key: RHVPVIHKAXXDOR-UHFFFAOYSA-N
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Description

“1-(3-Aminopyridin-2-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 954570-04-8 . It has a molecular weight of 193.25 . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-(3-amino-2-pyridinyl)-4-piperidinol . The InChI Code is 1S/C10H15N3O/c11-8-7-12-5-4-9 (8)13-6-2-1-3-10 (13)14/h4-5,7,10,14H,1-3,6,11H2 .


Physical And Chemical Properties Analysis

“1-(3-Aminopyridin-2-yl)piperidin-4-ol” is a powder that is stored at room temperature . It has a molecular weight of 193.25 .

Scientific Research Applications

Chemical Properties and Storage

“1-(3-Aminopyridin-2-yl)piperidin-4-ol” has a molecular weight of 193.25 and is typically stored at room temperature . It is usually available in powder form .

Safety Information

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Synthesis and Pharmacological Applications

Piperidines, including “1-(3-Aminopyridin-2-yl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Inhibitors of Myeloperoxidase (MPO)

Aminopyridine 2, which is structurally similar to “1-(3-Aminopyridin-2-yl)piperidin-4-ol”, could effectively be inhibitors of MPO, with significant selectivity over the closely administered as a food admixture .

Organic Chemistry Research

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Aminopyridin-2-yl)piperidin-4-ol”, is an important task of modern organic chemistry .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(3-aminopyridin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPVIHKAXXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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